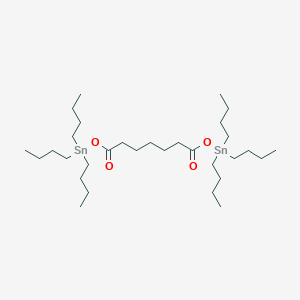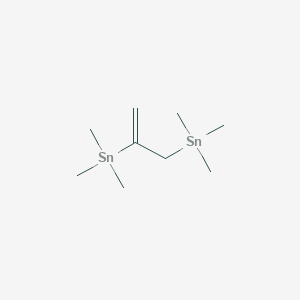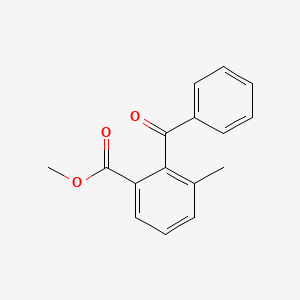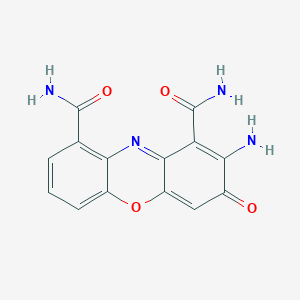![molecular formula C12H10N4S2 B14353228 2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine CAS No. 93354-94-0](/img/structure/B14353228.png)
2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzylsulfanyl group attached to a thiazolopyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with benzyl chloride in the presence of a base, followed by cyclization with a suitable pyrimidine derivative . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as topoisomerase I, by binding to the enzyme’s active site and preventing its normal function . This inhibition leads to the disruption of DNA replication and cell division, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine can be compared with other thiazolopyrimidine derivatives:
2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one: This compound also exhibits significant biological activities but differs in its structural features and specific applications.
Thiazolo[4,5-d]pyrimidine-2-thione: Known for its antibacterial properties, this compound has a different sulfur-containing group compared to this compound.
The uniqueness of this compound lies in its specific benzylsulfanyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
93354-94-0 |
|---|---|
Molecular Formula |
C12H10N4S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C12H10N4S2/c13-10-9-11(15-7-14-10)18-12(16-9)17-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15) |
InChI Key |
QKTGLOFMHUQXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(N=CN=C3S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol](/img/structure/B14353146.png)
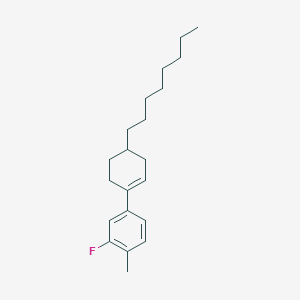
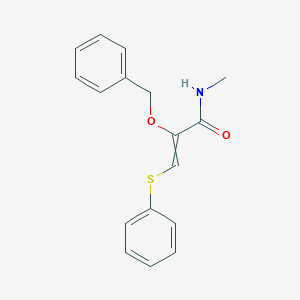
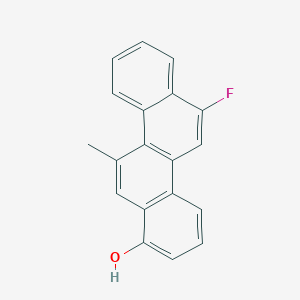
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
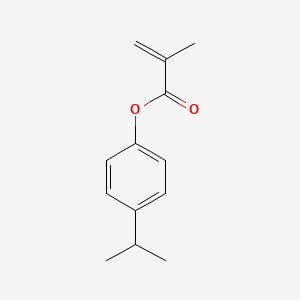

![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
